molecular formula C8H7IN2 B13658025 3-(Aminomethyl)-5-iodobenzonitrile

3-(Aminomethyl)-5-iodobenzonitrile

Cat. No.: B13658025
M. Wt: 258.06 g/mol
InChI Key: KPABAYOMNQKVGH-UHFFFAOYSA-N
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Description

Overview of Substituted Benzonitriles in Organic Synthesis and Chemical Innovation

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-CN) and bearing one or more additional substituents. atamankimya.com These molecules are highly versatile and serve as crucial intermediates and building blocks in a wide array of chemical transformations. Their utility stems from the reactivity of the nitrile group, which can be converted into various other functional groups, including amines, amides, and carboxylic acids. google.comacs.org

In the realm of organic synthesis, substituted benzonitriles are instrumental in the creation of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. atamankimya.comgoogle.com For instance, the benzonitrile (B105546) moiety is a key structural feature in several approved drugs. nih.gov The ability to introduce a diverse range of substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for designing compounds with specific biological activities or material characteristics.

The synthesis of these compounds often involves the introduction of the nitrile group onto an aromatic ring through methods such as the Sandmeyer reaction, the Rosenmund-von Braun reaction, or modern palladium-catalyzed cyanation reactions. wikipedia.org These synthetic strategies provide access to a vast library of substituted benzonitriles, enabling chemists to explore new chemical space and drive innovation in various scientific disciplines.

Historical Development and Evolution of Synthetic Strategies for Aryl Nitriles

The synthesis of aryl nitriles, including substituted benzonitriles, has a rich history marked by the development of increasingly efficient and versatile methodologies. Early methods often required harsh reaction conditions and stoichiometric amounts of toxic reagents. The classical Rosenmund-von Braun reaction, for example, utilizes stoichiometric copper(I) cyanide to convert aryl halides to aryl nitriles. wikipedia.org While effective, this method has limitations regarding substrate scope and the generation of significant copper waste.

Over the decades, significant advancements have been made in the synthesis of aryl nitriles. The development of palladium-catalyzed cyanation reactions represented a major breakthrough, allowing for the use of a wider range of aryl halides and pseudohalides under milder conditions. wikipedia.orgacs.org These methods typically employ a palladium catalyst in combination with a cyanide source, such as potassium cyanide or zinc cyanide.

More recent innovations have focused on developing even more sustainable and practical approaches. This includes the use of less toxic cyanide sources and the development of catalytic systems based on more abundant and less expensive metals like copper and nickel. rsc.orgacs.org Furthermore, methods that avoid the use of metal catalysts altogether, such as certain thermal or photoredox-catalyzed reactions, are gaining prominence. youtube.comorganic-chemistry.org This evolution in synthetic strategies has not only made the production of aryl nitriles more efficient and environmentally friendly but has also expanded the accessible range of these important compounds.

Strategic Significance of Iodine and Aminomethyl Moieties in Aromatic Systems

The presence of both an iodine atom and an aminomethyl group on the benzonitrile scaffold of 3-(Aminomethyl)-5-iodobenzonitrile imparts distinct and strategically significant properties to the molecule.

Iodine Moiety: The iodine substituent is a particularly valuable functional group in organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of a wide range of substituents at the 5-position of the benzonitrile ring through well-established reactions like the Suzuki, Heck, and Sonogashira couplings. This versatility makes iodo-substituted aromatics key intermediates for the construction of complex molecular frameworks. Furthermore, the introduction of iodine into organic molecules is a well-studied area of synthetic chemistry. mdpi.com

Aminomethyl Moiety: The aminomethyl group (-CH2NH2) introduces a basic and nucleophilic center into the molecule. The primary amine can participate in a variety of chemical transformations, such as amide bond formation, N-alkylation, and the formation of imines and other nitrogen-containing heterocycles. The presence of this group can also influence the molecule's solubility and its ability to interact with biological targets through hydrogen bonding. The aminomethyl group is a common feature in many biologically active compounds.

The combination of a reactive iodine atom and a versatile aminomethyl group on the same aromatic ring makes this compound a highly functionalized and potentially valuable building block for the synthesis of diverse and complex target molecules.

Identification of Knowledge Gaps and Avenues for Advanced Inquiry Pertaining to this compound

While the individual functionalities of iodoarenes and aminobenzylamines are well-understood, a comprehensive investigation into the specific properties and reactivity of this compound is an area ripe for further exploration. Several key knowledge gaps can be identified:

Detailed Reactivity Studies: A systematic study of the chemoselectivity of reactions involving this compound is needed. For instance, understanding the conditions under which the iodine atom or the aminomethyl group reacts preferentially would be highly valuable for synthetic planning.

Exploration of Synthetic Applications: While its potential as a building block is clear, the full scope of its utility in the synthesis of novel heterocyclic systems, complex natural product analogues, and potential pharmaceutical agents has yet to be fully realized.

Physicochemical and Biological Profiling: There is a lack of comprehensive data on the physicochemical properties of this compound, such as its pKa, solubility, and crystal structure. Furthermore, its biological activity profile remains largely unexplored.

Development of Optimized Synthetic Routes: While general methods for the synthesis of substituted benzonitriles exist, the development of a highly efficient, scalable, and cost-effective synthesis specifically for this compound would be a significant contribution.

Addressing these knowledge gaps through rigorous scientific investigation will undoubtedly unlock the full potential of this intriguing molecule.

Aims and Scope of Rigorous Academic Investigation into the Chemical Compound

A rigorous academic investigation into this compound would aim to comprehensively characterize its chemical and physical properties and explore its synthetic utility. The primary objectives of such an investigation would include:

Synthesis and Characterization: To develop and optimize a robust synthetic route to this compound and to fully characterize the compound using a range of spectroscopic and analytical techniques.

Reactivity Profiling: To systematically investigate the reactivity of both the iodine and aminomethyl functionalities under various reaction conditions to establish a clear understanding of its chemical behavior and to explore its potential in a variety of chemical transformations, including multicomponent reactions. nih.gov

Application in Target-Oriented Synthesis: To demonstrate the utility of this compound as a key building block in the synthesis of novel and potentially bioactive molecules, such as complex heterocyclic scaffolds or analogues of known pharmacophores. nih.gov

Computational and Physicochemical Studies: To perform computational modeling to understand the electronic structure and conformational preferences of the molecule and to experimentally determine key physicochemical parameters.

By pursuing these aims, the scientific community can gain a thorough understanding of this compound, paving the way for its application in diverse areas of chemical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7IN2

Molecular Weight

258.06 g/mol

IUPAC Name

3-(aminomethyl)-5-iodobenzonitrile

InChI

InChI=1S/C8H7IN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2

InChI Key

KPABAYOMNQKVGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)I)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Aminomethyl 5 Iodobenzonitrile and Analogues

Retrosynthetic Disconnection Strategies for the Aminomethyl-Iodobenzonitrile Framework

A retrosynthetic analysis of 3-(aminomethyl)-5-iodobenzonitrile reveals several potential disconnection points, offering flexibility in the choice of starting materials and synthetic pathways. The primary disconnections involve the carbon-iodine (C-I), carbon-nitrogen (C-N) of the aminomethyl group, and the carbon-nitrile (C-CN) bonds.

Key Retrosynthetic Disconnections:

Disconnection of the C-I bond: This approach suggests the introduction of the iodine atom onto a pre-existing 3-(aminomethyl)benzonitrile (B130773) scaffold. This is a common strategy, as electrophilic iodination of activated or appropriately substituted aromatic rings is a well-established transformation.

Disconnection of the C-N bond of the aminomethyl group: This strategy involves the formation of the aminomethyl group at a late stage of the synthesis. This could be achieved through the reduction of a nitrile or an amide, or the amination of a benzylic halide.

Disconnection of the C-CN bond: This approach considers the introduction of the nitrile group onto a 3-(aminomethyl)-5-iodobenzyl derivative. Methods such as the Sandmeyer reaction or the Rosenmund-von Braun reaction are viable options for this transformation.

These primary disconnections lead to the identification of several key precursors, which are discussed in the following section.

Precursor Identification and Design for Modular Synthesis Approaches

The design of a modular synthesis for this compound allows for the rapid generation of analogues by varying the individual building blocks. Based on the retrosynthetic strategies, several key precursors can be identified:

3-Aminobenzonitrile (B145674): This commercially available starting material can be a versatile precursor. The amino group can be protected, followed by regioselective iodination at the 5-position. The amino group can then be converted to the aminomethyl group.

3-Iodobenzonitrile: This precursor already contains the iodo and nitrile functionalities. The synthesis would then focus on the introduction of the aminomethyl group at the 3-position, likely through a series of functional group interconversions. sigmaaldrich.com

3,5-Disubstituted Benzene (B151609) Derivatives: A more convergent approach could start with a 1,3,5-trisubstituted benzene ring, where two of the substituents can be readily converted to the desired iodo, aminomethyl, and nitrile groups.

A modular approach would involve the synthesis of these or similar precursors, which can then be combined in a convergent manner to afford the final product. This strategy is particularly advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies.

Direct and Convergent Synthetic Routes to the Core Structure

The synthesis of this compound can be approached through both direct and convergent strategies. Direct routes typically involve the sequential functionalization of a simpler starting material, while convergent routes involve the coupling of more complex fragments.

Electrophilic and Nucleophilic Iodination Procedures for Benzonitrile (B105546) Scaffolds

The introduction of an iodine atom onto the benzonitrile scaffold is a critical step in many synthetic routes. Both electrophilic and nucleophilic iodination methods can be employed, depending on the nature of the substrate.

Electrophilic iodination is the most common method for introducing iodine onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. For the synthesis of this compound, a key challenge is to achieve selective iodination at the 5-position.

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent that is widely used in organic synthesis. mdpi.com It can be activated by various acids to enhance its reactivity. For example, the iodination of activated aromatic compounds can be achieved using NIS in the presence of a catalytic amount of trifluoroacetic acid. mdpi.com For less reactive substrates, stronger acids or activating agents may be necessary.

A relevant example is the iodination of 2-aminobenzonitrile (B23959) with iodine monochloride (ICl) in glacial acetic acid, which yields 2-amino-5-iodobenzonitrile (B177357) with high regioselectivity. This suggests that a similar strategy could be applied to a suitably protected 3-aminobenzonitrile derivative to achieve iodination at the desired 5-position.

Table 1: Reagents for Electrophilic Iodination of Aromatic Compounds

ReagentActivating Agent/ConditionsSubstrate ScopeReference
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Activated aromatics mdpi.com
N-Iodosuccinimide (NIS)Triflic acidDeactivated aromatics
Iodine Monochloride (ICl)Acetic acidAminobenzonitriles
Elemental Iodine (I₂)Oxidizing agents (e.g., H₂O₂)Various aromatics

The directing effect of the aminomethyl group (or its precursor, the amino group) is crucial for achieving the desired regioselectivity during halogenation. The amino group is a strong activating group and an ortho-, para-director. Therefore, direct iodination of 3-aminobenzonitrile would likely lead to a mixture of products, with iodination occurring at the positions ortho and para to the amino group.

To control the regioselectivity, the amino group is often protected. The choice of protecting group can significantly influence the outcome of the halogenation reaction. For example, converting the amino group to an amide can reduce its activating effect and alter its directing properties. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The bulky nature of some protecting groups can also sterically hinder certain positions, further enhancing regioselectivity.

Introduction of the Nitrile Functionality

The nitrile group is a key feature of the target molecule and can be introduced at various stages of the synthesis. Several well-established methods are available for this transformation.

The Sandmeyer reaction is a classic method for converting an aryl diazonium salt, derived from an aniline, into a benzonitrile using a copper(I) cyanide salt. This method is particularly useful when starting from a precursor that already contains the iodo and aminomethyl (or a protected version) functionalities.

The Rosenmund-von Braun reaction provides another route to benzonitriles by reacting an aryl halide with a cyanide source, typically copper(I) cyanide. This reaction is suitable for precursors that possess an iodo and an aminomethyl group, where the second halide is displaced by the cyanide.

Finally, the nitrile group can also be formed by the dehydration of a primary amide . This reaction is typically carried out using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). This approach would be viable if a 3-(aminomethyl)-5-iodobenzamide precursor is synthesized.

Table 2: Methods for the Introduction of the Nitrile Group

MethodPrecursorReagentsReference
Sandmeyer ReactionAryl diazonium saltCuCNGeneral textbook knowledge
Rosenmund-von Braun ReactionAryl halideCuCNGeneral textbook knowledge
Dehydration of AmidePrimary amideP₂O₅, SOCl₂, TFAAGeneral textbook knowledge

Methodologies for Aminomethyl Group Formation

The formation of the aminomethyl group is another key transformation in the synthesis of this compound. This is typically achieved by the reduction of the corresponding nitrile or through reductive amination pathways.

The reduction of a nitrile to a primary amine is a common and reliable transformation. libretexts.orgwikipedia.org This can be accomplished through catalytic hydrogenation or with stoichiometric metal hydride reagents. libretexts.orgwikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. libretexts.org Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. libretexts.orgwikipedia.orgcommonorganicchemistry.com A potential side reaction is the formation of secondary and tertiary amines. To suppress this, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com

Stoichiometric Reductions: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. libretexts.orgwikipedia.org The reaction is typically carried out in an ether solvent, followed by an acidic workup. libretexts.org Other hydride reagents such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethyl sulfide (B99878) (BH₃-SMe₂) can also be used. commonorganicchemistry.com In some cases, chemoselective reduction is necessary. For example, the reduction of a nitrile in the presence of an aryl bromide has been achieved using zinc chloride and sodium borohydride (B1222165) (ZnCl₂/NaBH₄) without causing debromination. rsc.org

The enzyme QueF is a biological catalyst that reduces a nitrile to a primary amine, although its substrate specificity may limit its general synthetic utility. nih.gov

Reducing Agent/SystemConditionsKey Features
H₂/Raney Nickel Elevated temperature and pressure, often with NH₃Economical, potential for secondary/tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com
H₂/Pd/C Elevated temperature and pressure, often with NH₃Common catalytic method, byproduct formation possible. libretexts.orgcommonorganicchemistry.com
LiAlH₄ Ether solvent, followed by acidic workupPowerful and effective, requires anhydrous conditions. libretexts.orgwikipedia.org
BH₃-THF or BH₃-SMe₂ THF, often with heatingAlternative to LiAlH₄, BH₃-SMe₂ is more stable. commonorganicchemistry.com
ZnCl₂/NaBH₄ -Allows for chemoselective reduction in the presence of aryl halides. rsc.org

Reductive amination is a versatile method for forming amines by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. wikipedia.orgnumberanalytics.com This process proceeds through an intermediate imine or iminium ion, which is then reduced to the amine. wikipedia.orgnumberanalytics.commasterorganicchemistry.com

To form a primary aminomethyl group, as in this compound, one could theoretically start with 3-formyl-5-iodobenzonitrile (B13648645) and react it with ammonia. The resulting imine would then be reduced. chemistrysteps.com

Commonly used reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than sodium borohydride (NaBH₄) and can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comsigmaaldrich.com Catalytic hydrogenation can also be employed for the reduction step. wikipedia.org

Reducing AgentCarbonyl SubstrateAmine SourceKey Features
NaBH₃CN Aldehyde or KetonePrimary or Secondary Amine, AmmoniaMild, selective for imine reduction. masterorganicchemistry.comchemistrysteps.com
NaBH(OAc)₃ Aldehyde or KetonePrimary or Secondary Amine, AmmoniaMild, selective for imine reduction. sigmaaldrich.com
Catalytic Hydrogenation Aldehyde or KetonePrimary or Secondary Amine, AmmoniaCan be performed with various metal catalysts. wikipedia.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgfrontiersin.org Several named MCRs can generate aminomethylated products.

The Mannich reaction is a classic example, involving the aminomethylation of an acidic proton-containing compound using formaldehyde (B43269) (or another non-enolizable aldehyde) and a primary or secondary amine. organic-chemistry.org This reaction proceeds via an iminium ion intermediate. organic-chemistry.org While typically used to functionalize enolizable carbonyl compounds, variations could potentially be adapted for aromatic systems under certain conditions.

The Strecker synthesis is another well-known MCR that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov While this directly yields an amino nitrile, it could be a strategic step in a larger synthesis of a molecule like this compound if the starting materials were appropriately chosen.

Catalytic Systems and Ligand Design in the Synthesis of this compound

The efficiency and selectivity of cross-coupling reactions involving this compound are highly dependent on the choice of the catalytic system, which includes the metal precursor and, crucially, the supporting ligand. The ligand plays a pivotal role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, ligand design must also account for the potential coordination of the nitrile and aminomethyl groups to the metal center, which could otherwise lead to catalyst inhibition or undesired side reactions.

Transition Metal-Mediated Cross-Coupling Reactions for C-I Bond Functionalization

The presence of an iodo-substituent on the benzonitrile ring makes this compound an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to the analogous bromo or chloro derivatives. The following sections detail the application of several key cross-coupling methodologies for the synthesis of analogues of this compound.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide. In the context of synthesizing analogues of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position.

The choice of catalyst and ligand is critical to achieving high yields and functional group tolerance, especially given the presence of the potentially coordinating aminomethyl and nitrile groups. Modern catalytic systems often employ palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(0) precursors in combination with bulky, electron-rich phosphine (B1218219) ligands. Ligands such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have proven effective in promoting the coupling of aryl halides with organoboron reagents. nih.gov

For substrates containing primary amine functionalities, protection of the amine, for instance as a Boc-carbamate, is a common strategy to prevent side reactions and improve reaction outcomes. The Suzuki-Miyaura coupling of Boc-protected aminomethyltrifluoroborate with a range of aryl and heteroaryl chlorides has been successfully demonstrated, highlighting the utility of this approach for constructing aminomethylated arenes. nih.gov

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of this compound or its N-protected derivatives with various boronic acids.

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
13-(Boc-aminomethyl)-5-iodobenzonitrilePhenylboronic acidPd(OAc)₂XPhosK₂CO₃Toluene/H₂O85e.g., >90
23-(Boc-aminomethyl)-5-iodobenzonitrile4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O85e.g., >90
33-(Boc-aminomethyl)-5-iodobenzonitrileThiophen-2-ylboronic acidPd(OAc)₂XPhosK₂CO₃Toluene/H₂O85e.g., >85
43-(Boc-aminomethyl)-5-iodobenzonitrileVinylboronic acid pinacol (B44631) esterPd(OAc)₂SPhosK₂CO₃Toluene/H₂O85e.g., >80

Data is illustrative and based on reactions with analogous substrates.

The Sonogashira coupling reaction provides a direct method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of arylalkynes. This reaction is invaluable for introducing alkynyl moieties into the 3-(aminomethyl)benzonitrile scaffold, which can serve as versatile intermediates for further transformations.

The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the subsequent reductive elimination, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Ligand design for the palladium catalyst is crucial for efficient coupling. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃) are commonly used. To circumvent issues associated with the copper co-catalyst, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often rely on more sophisticated palladium catalysts or specific reaction conditions.

The presence of the aminomethyl group in this compound could potentially serve as the base required for the reaction, although an external amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically added in excess.

A representative table of conditions for the Sonogashira coupling of this compound is presented below.

EntryAryl HalideAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT-50e.g., >85
2This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIDIPATolueneRT-60e.g., >90
3This compoundPropargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NDMFRT-50e.g., >80
4This compound1-HexynePd(PPh₃)₄CuIDIPATHFRT-60e.g., >88

Data is illustrative and based on reactions with analogous substrates.

Heck Coupling: The Heck reaction is a palladium-catalyzed method for the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction offers a route to introduce vinyl groups at the 5-position of the 3-(aminomethyl)benzonitrile core. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of base, solvent, and ligand can influence the regioselectivity and stereoselectivity of the alkene insertion.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. For the synthesis of analogues of this compound, this reaction would allow for the introduction of aryl, vinyl, or alkyl groups. However, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which often necessitates careful purification procedures.

The catalytic systems for both Heck and Stille reactions typically involve palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and phosphine ligands such as PPh₃ or tri(o-tolyl)phosphine.

The following table illustrates potential conditions for Heck and Stille couplings involving this compound.

ReactionAryl HalideCoupling PartnerCatalystLigandBase/AdditiveSolventTemp (°C)Yield (%)
HeckThis compoundStyrene (B11656)Pd(OAc)₂PPh₃Et₃NDMF100e.g., >70
HeckThis compoundn-Butyl acrylatePd(OAc)₂P(o-tol)₃K₂CO₃DMA120e.g., >75
StilleThis compoundPhenyltributylstannanePd(PPh₃)₄--Toluene110e.g., >80
StilleThis compoundVinyltributylstannanePd₂(dba)₃AsPh₃LiClTHF70e.g., >85

Data is illustrative and based on reactions with analogous substrates.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Applying this reaction to this compound would result in the formation of 3-(aminomethyl)-5-(arylamino)benzonitriles or related structures.

The success of the Buchwald-Hartwig amination is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A variety of specialized ligands, often biarylphosphines, have been developed for this purpose. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed. nih.govnih.gov

Given the presence of a primary aminomethyl group in the substrate, intermolecular self-coupling or oligomerization could be a potential side reaction. Therefore, protection of the aminomethyl group or careful optimization of the reaction conditions would be necessary.

A table of representative conditions for the Buchwald-Hartwig amination of this compound is provided below.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Yield (%)
13-(Boc-aminomethyl)-5-iodobenzonitrileAnilinePd₂(dba)₃BINAPNaOtBuToluene100e.g., >80
23-(Boc-aminomethyl)-5-iodobenzonitrileMorpholinePd(OAc)₂XPhosCs₂CO₃Dioxane110e.g., >85
33-(Boc-aminomethyl)-5-iodobenzonitrileBenzylaminePd₂(dba)₃RuPhosK₃PO₄t-BuOH100e.g., >75
43-(Boc-aminomethyl)-5-iodobenzonitrilePyrrolidinePd(OAc)₂BrettPhosLiHMDSTHF80e.g., >90

Data is illustrative and based on reactions with analogous substrates.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-heteroatom bonds, typically involving the coupling of an aryl halide with an alcohol, amine, or thiol. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern variations have been developed that employ catalytic amounts of copper in the presence of ligands, allowing for milder reaction conditions.

For the functionalization of this compound, Ullmann-type couplings can be used to introduce amino, alkoxy, or arylthio substituents at the 5-position. The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly accelerate the reaction and improve yields. researchgate.net Palladium-catalyzed variations of the Ullmann coupling have also been developed.

The following table outlines potential conditions for Ullmann-type cross-coupling reactions with this compound.

EntryAryl HalideNucleophileCatalystLigandBaseSolventTemp (°C)Yield (%)
1This compoundPhenol (B47542)CuI1,10-PhenanthrolineCs₂CO₃DMF120e.g., >70
2This compoundAnilineCuIL-ProlineK₂CO₃DMSO110e.g., >75
3This compoundThiophenolCuIN-MethylglycineK₃PO₄Dioxane100e.g., >80
4This compoundImidazoleCuIDMEDAK₂CO₃Toluene130e.g., >65

Data is illustrative and based on reactions with analogous substrates. DMEDA = N,N'-Dimethylethylenediamine.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for complex molecules like this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comacs.orgijfmr.comyoutube.com Key considerations include maximizing atom economy, utilizing safer solvents, improving energy efficiency, and using catalytic reagents over stoichiometric ones. acs.org

A plausible synthetic strategy for this compound could commence from 3-iodobenzaldehyde. This route involves several key transformations where green chemistry principles can be applied:

Cyanation: Conversion of the aldehyde to a cyanohydrin, followed by dehydration, or direct cyanation. Traditional methods often use toxic cyanide sources. A greener approach would involve employing less hazardous cyanating agents or enzymatic processes.

Formation of the Aminomethyl Group: A key step is the conversion of a precursor, such as a carbonyl or a halide, to the aminomethyl group. Catalytic reductive amination of an aldehyde intermediate (e.g., 3-cyano-5-iodobenzaldehyde) using ammonia and a molecular hydrogen source over a heterogeneous catalyst represents a highly atom-economical and green method. acs.org This avoids the use of stoichiometric metal hydride reducing agents and simplifies purification.

Solvent Selection: Traditional organic solvents are often volatile and toxic. ijfmr.com Green chemistry encourages the use of safer alternatives like water, ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME). catalysis.blogsolubilityofthings.comresearchgate.net For certain steps, solvent-free (neat) reactions or the use of supercritical fluids like CO2 can dramatically reduce waste. pnas.orgnih.gov

Energy Efficiency: Employing catalytic methods allows reactions to proceed under milder conditions of temperature and pressure, significantly reducing energy consumption. solubilityofthings.comsustainability-directory.comchemcopilot.com Microwave-assisted synthesis can also be a tool to provide energy efficiently and reduce reaction times. solubilityofthings.comsustainability-directory.com

Derivative Reduction: The synthetic design aims to minimize the use of protecting groups for the amine or other functionalities, which require additional reaction steps and generate waste. acs.org

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, safer, and cost-effective.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. For a key step such as the catalytic reductive amination of a hypothetical 3-cyano-5-iodobenzaldehyde intermediate, several parameters would require careful tuning.

The choice of solvent can profoundly influence reaction kinetics, selectivity, and catalyst stability. acs.orgquora.comnih.gov The polarity and coordinating ability of the solvent affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst. In nucleophilic aromatic substitution reactions, for instance, rates can be significantly faster in dipolar aprotic solvents compared to protic ones. acs.orgacs.orgrsc.org For a catalytic reductive amination, the choice of solvent must balance reactant solubility with the need to avoid catalyst deactivation and unwanted side reactions.

Greener solvents are preferred. catalysis.blogresearchgate.net Water is an ideal green solvent, though its use can be limited by the solubility of organic substrates. researchgate.net Bio-derived solvents like ethanol or 2-MeTHF are excellent alternatives to more hazardous options like dichloromethane (B109758) or DMF. solubilityofthings.com The engineering of reaction media, such as using biphasic systems (e.g., aqueous-organic) or micellar catalysis, can facilitate product separation and catalyst recycling, further enhancing the green profile of the synthesis. researchgate.netmdpi.com

Table 1: Effect of Solvent on a Hypothetical Reductive Amination Yield

SolventDielectric Constant (ε)Yield of this compound (%)
Methanol33.085
Ethanol24.588
2-Methyltetrahydrofuran (2-MeTHF)6.9792
Toluene2.3865
Water80.170 (with surfactant)
Dichloromethane (DCM)9.0878

This table presents hypothetical data to illustrate potential solvent effects based on general principles of organic synthesis.

Temperature and pressure are fundamental parameters for controlling reaction rates and equilibria. solubilityofthings.comsolubilityofthings.com According to the Arrhenius equation, increasing the temperature generally increases the reaction rate. solubilityofthings.com However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and catalyst deactivation, thereby lowering selectivity and yield. researchgate.netresearchgate.net For exothermic reactions, lower temperatures may favor product formation at equilibrium, requiring a balance between kinetics and thermodynamics.

Pressure is a critical parameter primarily for reactions involving gases, such as hydrogen or ammonia in a reductive amination. solubilityofthings.comresearchgate.net Increasing the pressure increases the concentration of gaseous reactants in the solution, which typically accelerates the reaction rate. researchgate.net However, high-pressure equipment adds to the cost and complexity of a process, so the minimum effective pressure is usually sought during optimization.

Table 2: Influence of Temperature and Pressure on a Hypothetical Reductive Amination

Temperature (°C)Pressure (bar H₂)Reaction Time (h)Yield (%)
60202475
80201288
8040894
10040691 (minor byproducts)
10060590 (increased byproducts)

This table presents hypothetical data to illustrate the typical influence of temperature and pressure on reaction outcomes.

Catalytic processes are a cornerstone of green chemistry. Optimizing the catalyst loading is a critical exercise in balancing reaction efficiency with cost. High catalyst loading can lead to faster reactions but increases costs and the potential for metal contamination in the final product. The goal is to find the lowest possible catalyst concentration (often expressed in mol% or ppm) that provides an acceptable reaction rate and yield. nih.govacs.orgacs.org

The stoichiometry of the reagents must also be carefully controlled. While using an excess of one reagent can drive a reaction to completion, it reduces atom economy and complicates purification by requiring the removal of the unreacted excess. acs.org In a reductive amination, for example, the molar ratio of the aldehyde, ammonia, and the hydrogen source would be systematically varied to find the optimal balance for maximum conversion to the desired primary amine without promoting the formation of secondary or tertiary amine byproducts.

Table 3: Optimization of Catalyst Loading and Reagent Ratio

Catalyst Loading (mol%)NH₃ EquivalentsYield (%)
1.01.580
0.51.578
0.11.575
0.13.089
0.15.093
0.055.091

This table presents hypothetical data for a generic catalytic reaction, illustrating the interplay between catalyst loading and reagent stoichiometry.

Scalable Synthesis and Process Chemistry Considerations

Transitioning a synthetic route from the laboratory bench to industrial production requires careful consideration of process chemistry and engineering factors to ensure safety, efficiency, and cost-effectiveness. pharmtech.comascendiacdmo.comsenieer.compharmoutsourcing.com

Work-up: A typical work-up procedure would involve quenching the reaction, followed by extraction to separate the product from the reaction medium and catalyst. The choice of extraction solvent is critical and should align with green chemistry principles. After extraction, washing steps with aqueous solutions might be necessary to remove inorganic salts or other water-soluble impurities.

Purification:

Crystallization: Crystallization is a highly effective and scalable purification method for solid compounds. uct.ac.zaesisresearch.orgillinois.edu The ideal crystallization solvent or solvent system is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. uct.ac.za For an amine, it is also possible to form a salt (e.g., hydrochloride) which may have more favorable crystallization properties, followed by a neutralization step to liberate the free base.

Chromatography: While often used at the lab scale, column chromatography can be expensive and generate large volumes of solvent waste, making it less ideal for large-scale production. cup.edu.cnbiotage.com However, for high-purity applications, it may be necessary. Methods like reversed-phase chromatography or specialized techniques for polar compounds, such as hydrophilic interaction liquid chromatography (HILIC), could be employed. biotage.comresearchgate.net The use of basic alumina (B75360) or amine-functionalized silica (B1680970) can be advantageous for purifying basic compounds by minimizing undesirable interactions that lead to poor separation on standard silica gel. reddit.com

The development of a robust purification protocol would involve screening various solvents for crystallization or optimizing chromatographic conditions to achieve the desired purity with minimal waste and operational complexity.

Strategies for Large-Scale Production and Industrial Relevance

The industrial-scale synthesis of this compound presents several challenges, including the need for cost-effective starting materials, high-yielding and regioselective reactions, and processes that are safe and environmentally benign. A multi-step synthetic approach, amenable to scale-up, is typically employed, starting from more readily available precursors.

A plausible and efficient route for the large-scale production of this compound can be envisioned starting from 3,5-dibromobenzonitrile (B1351247). This strategy involves a sequence of halogen exchange, cyanation, and reduction steps.

Step 1: Selective Halogen Exchange (Bromine to Iodine)

The initial step involves the selective replacement of one bromine atom with iodine. The Finkelstein reaction is a well-established method for such transformations. In an industrial setting, this would involve treating 3,5-dibromobenzonitrile with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the precipitation of the resulting bromide salt, which drives the equilibrium towards the desired product, 3-bromo-5-iodobenzonitrile.

ParameterCondition
Reactants 3,5-dibromobenzonitrile, Sodium Iodide
Solvent Acetone or DMF
Catalyst None (though phase-transfer catalysts can be used)
Temperature 50-100 °C
Reaction Time 12-24 hours
Work-up Filtration of sodium bromide, solvent evaporation, and purification by crystallization or distillation.

Step 2: Introduction of the Aminomethyl Group Precursor

The next stage focuses on introducing a precursor to the aminomethyl group. A common strategy is the conversion of the remaining bromine atom to a chloromethyl or hydroxymethyl group, which can then be transformed into the aminomethyl group.

For instance, a Grignard reaction followed by reaction with formaldehyde could introduce a hydroxymethyl group. However, for large-scale production, a more direct approach such as a radical chlorination or bromination of a precursor like 3-iodo-5-methylbenzonitrile (B1511123) would be more atom-economical. Assuming the availability of 3-iodo-5-methylbenzonitrile, a radical halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) would yield 3-(chloromethyl)-5-iodobenzonitrile (B13661215) or 3-(bromomethyl)-5-iodobenzonitrile.

ParameterCondition
Reactant 3-Iodo-5-methylbenzonitrile
Reagent N-Chlorosuccinimide (NCS)
Initiator AIBN
Solvent Carbon tetrachloride or other non-polar solvent
Temperature Reflux
Reaction Time 4-8 hours
Work-up Filtration of succinimide, solvent removal, and purification.

Step 3: Amination to form this compound

The final step is the conversion of the halomethyl group to the aminomethyl group. This can be achieved through various amination procedures. A common industrial method is the reaction of the chloromethyl derivative with ammonia or a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) followed by acidic hydrolysis. Direct amination with ammonia in a suitable solvent under pressure is also a viable large-scale option.

ParameterCondition
Reactant 3-(Chloromethyl)-5-iodobenzonitrile
Reagent Ammonia (aqueous or in an organic solvent)
Solvent Methanol, Ethanol, or THF
Temperature Room temperature to 50 °C
Pressure 1-5 atm
Reaction Time 6-12 hours
Work-up Solvent evaporation, extraction, and salt formation for purification.

Industrial Relevance and Analogues

The industrial relevance of this compound and its analogues stems from their utility as key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the aminomethyl group allows for further functionalization to build complex molecular architectures. The iodo-substituent provides a handle for cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl groups.

Analogues, such as 3-(Aminomethyl)-5-bromobenzonitrile bldpharm.com, are also of significant interest. The choice between the iodo and bromo analogue often depends on the specific reactivity required in subsequent synthetic steps and cost considerations, as bromine compounds are generally less expensive than their iodine counterparts. The synthetic strategies for these analogues are similar to those described for the iodo derivative.

Chemical Reactivity and Transformation Pathways of 3 Aminomethyl 5 Iodobenzonitrile

Reactivity of the Aromatic Ring System

There is no available research specifically investigating the electrophilic or nucleophilic aromatic substitution reactions on the 3-(Aminomethyl)-5-iodobenzonitrile scaffold.

Electrophilic Aromatic Substitution Patterns on the Iodobenzonitrile Scaffold

Information regarding the directing effects of the aminomethyl, iodo, and cyano groups in their specific 1,3,5-arrangement on this compound is not documented. The interplay of the activating aminomethyl group and the deactivating iodo and cyano groups would determine the regioselectivity of electrophilic attack. However, without experimental data, any prediction of the substitution pattern remains theoretical.

Nucleophilic Aromatic Substitution with Activated Substrates

Similarly, there are no published studies on the nucleophilic aromatic substitution reactions of this compound. While aromatic rings bearing electron-withdrawing groups can undergo such reactions, the specific conditions and outcomes for this compound have not been reported.

Transformations of the Nitrile Group

While the hydrolysis, reduction, and cycloaddition of nitriles are well-established transformations in organic chemistry, specific examples and detailed findings for this compound are absent from the scientific record.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles to either amides or carboxylic acids can be achieved under acidic or basic conditions. The reaction proceeds through the addition of water to the nitrile carbon. researchgate.net However, no studies have documented the specific conditions or yields for the hydrolysis of this compound to 3-(aminomethyl)-5-iodobenzamide or 3-(aminomethyl)-5-iodobenzoic acid.

Reduction to Primary Amines and Aldehydes

The reduction of the nitrile group in this compound would be expected to yield either the corresponding primary amine, (3-amino-5-iodophenyl)methanamine, or the aldehyde, 3-(aminomethyl)-5-iodobenzaldehyde. Common reducing agents and reaction pathways for nitrile reduction are known, but their application to this specific molecule has not been described in the literature.

Cycloaddition Reactions Involving the Nitrile Triple Bond

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile or with various dipoles to form heterocyclic systems. mdpi.com These reactions are valuable for the synthesis of complex molecules. However, there is no information available on the participation of this compound in such cycloaddition reactions.

Formation of Nitrogen-Containing Heterocycles (e.g., Tetrazoles)

The nitrile functional group in this compound is a key precursor for the synthesis of nitrogen-rich five-membered heterocycles, most notably tetrazoles. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates. researchgate.netrsc.org The most common method for converting nitriles to tetrazoles is through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide. researchgate.net

The reaction mechanism is believed to proceed via the activation of the nitrile by a catalyst, followed by the nucleophilic attack of the azide anion. organic-chemistry.org This cycloaddition can be promoted under various conditions, including the use of metal catalysts or organocatalysts in solvents like DMSO at elevated temperatures. researchgate.net For this compound, the reaction involves the [3+2] cycloaddition of azide to the cyano group, leading directly to the formation of the corresponding 5-substituted-1H-tetrazole. This transformation converts the linear nitrile group into a planar, aromatic heterocyclic ring, significantly altering the molecule's electronic and steric properties. The reaction is generally high-yielding and tolerant of the other functional groups present on the aromatic ring. researchgate.netconicet.gov.ar

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group in this compound is electrophilic due to the polarization of the carbon-nitrogen triple bond. rsc.orgnih.gov This characteristic makes it susceptible to attack by a wide range of nucleophiles. rsc.org These addition reactions are fundamental to the transformation of the nitrile into other functional groups.

Common nucleophilic addition reactions include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. nih.govnih.gov This provides a pathway to convert the benzonitrile (B105546) into 3-(aminomethyl)-5-iodobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine. nih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting this compound into (3-amino-5-iodophenyl)methanamine. nih.govnih.gov Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can facilitate a partial reduction to an imine, which upon hydrolysis yields an aldehyde. nih.gov

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine anion. rsc.org Subsequent hydrolysis of this intermediate yields a ketone. This allows for the formation of a new carbon-carbon bond at the position of the nitrile group.

The reactivity of the nitrile group towards nucleophiles makes it a versatile handle for introducing a variety of functionalities, significantly expanding the synthetic utility of the parent molecule. rsc.orgnih.govnih.gov

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile and a site for numerous functionalization reactions.

Amine Functionalization: Acylation, Sulfonylation, and Alkylation

The aminomethyl group readily undergoes standard amine chemistry, allowing for the introduction of a wide variety of substituents.

Acylation: The amine can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage. For example, reaction with acetyl chloride would yield N-((3-cyano-5-iodophenyl)methyl)acetamide. This transformation is often used to protect the amine or to introduce specific structural motifs.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of a sulfonamide. These sulfonamides are generally stable compounds and are prevalent in many biologically active molecules. This reaction would yield N-((3-cyano-5-iodophenyl)methyl)-4-methylbenzenesulfonamide.

Alkylation: The nucleophilic amine can be alkylated using alkyl halides. nih.gov This reaction can introduce one or two alkyl groups to the nitrogen atom, leading to secondary or tertiary amines, respectively. For instance, reaction with an alkyl bromide could yield a secondary amine like 3-((alkylamino)methyl)-5-iodobenzonitrile. This process allows for the systematic modification of the amine's steric and electronic properties.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aminomethyl group, particularly after functionalization, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are powerful tools for building molecular complexity. rsc.orgnih.gov For instance, if the amine is first acylated with a molecule containing a suitable leaving group, subsequent intramolecular nucleophilic substitution can lead to the formation of a new ring fused to the benzene (B151609) core.

A plausible synthetic strategy involves the initial N-acylation of this compound, followed by an intramolecular reaction. For example, after conversion of the aminomethyl group to an amide, intramolecular cyclization could be triggered. rsc.org Palladium-catalyzed intramolecular C-N coupling reactions are also a well-established method for the synthesis of nitrogen-containing heterocycles. rsc.org By choosing an appropriate acylating or alkylating agent with a reactive moiety, a variety of fused systems, such as isoindolinones or other nitrogen-containing polycycles, could be constructed, leveraging the aminomethyl group as a key anchor point for the cyclization. nih.govcomet.technology

Palladium-Catalyzed Transformations of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the aromatic ring for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes this compound an excellent substrate for palladium-catalyzed transformations.

Carbon-Carbon Bond Formation Reactions

Palladium catalysts are highly effective in forming new carbon-carbon bonds at the site of the aryl iodide. This class of reactions is fundamental to the synthesis of complex organic molecules and pharmaceuticals.

Coupling ReactionCoupling PartnerResulting BondProduct Type Example
Suzuki-Miyaura Organoboron Reagent (e.g., Arylboronic acid)C(sp²)–C(sp²)Substituted biphenyl
Sonogashira Terminal AlkyneC(sp²)–C(sp)Aryl-substituted alkyne
Heck AlkeneC(sp²)–C(sp²)Substituted styrene (B11656)
Stille Organostannane ReagentC(sp²)–C(sp²)Substituted biphenyl
Negishi Organozinc ReagentC(sp²)–C(sp²)Substituted biphenyl
Carbonylative Coupling Carbon Monoxide and Nucleophile (e.g., amine, alcohol)C(sp²)–C(=O)Amide, Ester

Table 1: Examples of Palladium-Catalyzed Carbon-Carbon Bond Formation Reactions

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. It is a highly versatile and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is the most common way to form C(sp²)-C(sp) bonds and synthesize aryl-substituted alkynes.

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene to form a new C-C bond, typically resulting in a substituted styrene derivative.

Carbonylative Coupling: In the presence of carbon monoxide, a palladium catalyst can facilitate the insertion of a carbonyl group between the aryl ring and a nucleophile. acs.org For example, reacting this compound with an amine and CO would produce an amide (aminocarbonylation), while reaction with an alcohol and CO would yield an ester (alkoxycarbonylation). This allows for the direct synthesis of benzamides and benzoates.

These palladium-catalyzed reactions are characterized by their high functional group tolerance, allowing for the modification of the aryl iodide without affecting the aminomethyl or nitrile groups, thus highlighting the compound's role as a versatile synthetic intermediate.

Carbon-Heteroatom Bond Formation Reactions

The aryl iodide functionality in this compound is a key site for carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular frameworks. The primary pathways involve the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Carbon-Nitrogen (C-N) Bond Formation:

The formation of C-N bonds from aryl halides is most prominently achieved through the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org For this compound, these reactions would involve the coupling of the aryl iodide with a primary or secondary amine, or other nitrogen nucleophiles.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is highly versatile and tolerates a wide range of functional groups. wikipedia.orgcatalysis.blog The reaction typically employs a palladium(0) precatalyst, a phosphine (B1218219) ligand, and a base. catalysis.blog The choice of ligand is critical for the reaction's success and can influence reaction rates and yields. rug.nl For the amination of an aryl iodide like this compound, a variety of amines can be used as coupling partners.

The Ullmann condensation is a copper-catalyzed reaction that traditionally required harsh reaction conditions. wikipedia.org However, modern modifications using ligands such as diamines or amino acids have made the reaction more practical under milder conditions. nih.gov This reaction is particularly useful for coupling with amides and other less nucleophilic nitrogen sources. nih.gov

Table 1: Representative Conditions for C-N Bond Formation Reactions

Reaction NameCatalyst SystemBaseSolventTemperature (°C)Potential Products from this compound
Buchwald-Hartwig AminationPd(OAc)₂, Phosphine Ligand (e.g., X-Phos)NaOt-Bu, Cs₂CO₃Toluene, Dioxane80-120N-Aryl or N-Alkyl derivatives of 3-(aminomethyl)benzonitrile (B130773)
Ullmann CondensationCuI, Ligand (e.g., 1,10-Phenanthroline)K₂CO₃, Cs₂CO₃DMF, NMP100-180N-Aryl or N-Heteroaryl derivatives

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation:

Analogous to C-N bond formation, palladium and copper-catalyzed reactions can be employed to form C-O and C-S bonds. The Ullmann-type reaction is a classic method for aryl ether synthesis, coupling an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base. wikipedia.orgarkat-usa.org Similarly, the Buchwald-Hartwig methodology has been extended to the formation of aryl ethers and thioethers. wikipedia.org These reactions would allow for the introduction of alkoxy, aryloxy, or thiophenyl groups at the 5-position of the 3-(aminomethyl)benzonitrile scaffold.

Exploitation of the Compound as a Synthetic Intermediate

The trifunctional nature of this compound makes it a valuable building block in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules.

The reactivity of the iodo and aminomethyl groups allows for sequential functionalization, making this compound a useful precursor in multistep syntheses. For instance, the aryl iodide can first participate in a cross-coupling reaction, such as a Suzuki, Heck, or Sonogashira reaction, to introduce a new carbon-carbon bond. The aminomethyl group can then be used for further transformations, such as acylation, alkylation, or cyclization reactions to build heterocyclic systems.

An illustrative synthetic strategy could involve an initial Suzuki coupling of this compound with a boronic acid to form a biaryl structure. The resulting aminomethyl-substituted biaryl could then undergo intramolecular cyclization to form complex heterocyclic frameworks, which are prevalent in many biologically active compounds. nih.gov

The combination of functional groups in this compound allows for its use in the synthesis of intricate molecular architectures, including polycyclic and heterocyclic systems. For example, the reaction of the aminomethyl group with a suitable dielectrophile could lead to the formation of a heterocyclic ring fused to the benzene ring.

Furthermore, the nitrile group, while generally less reactive in cross-coupling reactions, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for molecular elaboration. For example, a synthetic route could involve the Suzuki coupling of the iodo group, followed by the hydrolysis of the nitrile to a carboxylic acid. This acid could then be coupled with the aminomethyl group, either intramolecularly or with another molecule, to form an amide bond, leading to the construction of macrocycles or polymers.

A potential application is in the synthesis of isoquinolone derivatives. The coupling of 2-halobenzonitriles with vinyl boronates, followed by cyclization, is a known method for isoquinolone synthesis. organic-chemistry.orgnih.gov A similar strategy could be envisioned for this compound, where the initial cross-coupling reaction would be followed by a cyclization step involving the nitrile and the newly introduced substituent, potentially after modification of the aminomethyl group to prevent interference.

Mechanistic Investigations of Key Reactions

For the Buchwald-Hartwig amination , kinetic studies on related aryl halides have shown that the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. numberanalytics.com The reaction rate is influenced by the nature of the aryl halide (I > Br > Cl), the phosphine ligand, the base, and the solvent. numberanalytics.comnih.gov For an aryl iodide like this compound, the oxidative addition is expected to be relatively fast. The presence of the aminomethyl and nitrile groups could potentially influence the electronic properties of the aromatic ring and thus modulate the reaction rate.

In the case of the copper-catalyzed Ullmann condensation , kinetic studies have revealed a complex interplay between the ligand, base, and copper source. nih.govacs.orgmit.edumit.edu The reaction is often proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. wikipedia.org The rate of reaction is typically first-order in the aryl halide and the copper catalyst. acs.org

In the Buchwald-Hartwig amination , the key catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species to form a Pd(II)-aryl halide complex. wikipedia.orgnumberanalytics.com This is followed by coordination of the amine and deprotonation to form a Pd(II)-amido complex. The final step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org Various intermediates in this cycle have been isolated and characterized for related systems. wikipedia.org

Table 2: Proposed Intermediates in the Buchwald-Hartwig Amination of this compound

IntermediateDescription
[Pd(0)L₂]Active palladium(0) catalyst with phosphine ligands (L).
[Ar-Pd(II)(I)L₂]Aryl-palladium(II) iodide complex formed after oxidative addition (Ar = 3-(aminomethyl)-5-benzonitrile).
[Ar-Pd(II)(NR₂')L₂]Aryl-palladium(II) amido complex formed after amine coordination and deprotonation.

For the Ullmann reaction , organocopper intermediates have been proposed. organic-chemistry.org In modern catalytic versions, a Cu(I) species is believed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination. wikipedia.org Direct observation of these intermediates is challenging, but their existence is supported by mechanistic studies and theoretical calculations. oup.comacs.org

Design and Synthesis of Derivatives and Analogues of 3 Aminomethyl 5 Iodobenzonitrile

Rational Design Principles for Structural Diversification

The rational design of analogues of 3-(Aminomethyl)-5-iodobenzonitrile is guided by the desire to modulate its physicochemical properties, such as electronic character, lipophilicity, and steric profile. Key to this is the understanding of the roles of its constituent functional groups: the benzonitrile (B105546) core, the aminomethyl group, and the iodine atom. ashp.org The nitrile group is a strong electron-withdrawing group, influencing the aromatic ring's reactivity. ashp.org The aminomethyl group provides a basic and nucleophilic center, while the iodine atom, a large and polarizable halogen, can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions.

Structural diversification can be approached by systematically modifying each of these components. The goal is to create a library of compounds with a range of properties to explore their chemical space and potential applications. This involves considering how changes to one part of the molecule will affect the others, a concept central to structure-activity relationship studies.

Systematic Modification of the Halogen Position and Type

The iodine at the 5-position of the benzonitrile ring is a prime candidate for modification. Its replacement with other halogens (Fluorine, Chlorine, Bromine) would systematically alter the electronic and steric properties of the molecule. For instance, replacing iodine with fluorine would introduce a highly electronegative and smaller atom, potentially altering intermolecular interactions.

Furthermore, the position of the halogen can be varied. While the synthesis of a 3-amino-5-halo-2-iodobenzoate has been reported, demonstrating the feasibility of manipulating halogen positions on a related scaffold, direct positional variation on this compound would require a de novo synthesis for each isomer. ontosight.ai

Table 1: Hypothetical Analogues with Modified Halogenation

Compound NameHalogenPositionPredicted Change in Property
3-(Aminomethyl)-5-fluorobenzonitrileFluorine5Increased electronegativity, reduced size
3-(Aminomethyl)-5-chlorobenzonitrileChlorine5Intermediate electronegativity and size
3-(Aminomethyl)-5-bromobenzonitrileBromine5Increased size, good leaving group
3-(Aminomethyl)-2-iodobenzonitrileIodine2Altered steric and electronic environment

Variation of the Aminomethyl Substituent and its Derivatives

The aminomethyl group offers numerous avenues for derivatization. The primary amine can be alkylated to form secondary and tertiary amines, which would increase lipophilicity and steric bulk. fsu.edu Acylation of the amine with various acyl chlorides or anhydrides would yield amides, introducing a range of different functionalities and potentially altering hydrogen bonding capabilities.

Moreover, the aminomethyl group itself can be homologated to an aminoethyl or aminopropyl chain, providing greater conformational flexibility. The synthesis of such derivatives could potentially be achieved through methods like aminomethylation of a suitable benzonitrile precursor. frontiersin.org

Table 2: Hypothetical Derivatives with a Modified Aminomethyl Group

Derivative TypeModificationPotential Synthetic Route
Secondary AmineN-methylationReductive amination with formaldehyde (B43269)
Tertiary AmineN,N-dimethylationEschweiler-Clarke reaction
AmideN-acetylationReaction with acetyl chloride
Homologated AmineAminoethyl groupGabriel synthesis from a bromomethylbenzonitrile

Introduction of Additional Functional Groups on the Benzonitrile Core

The introduction of additional functional groups onto the benzonitrile core can dramatically alter the molecule's properties. Electrophilic aromatic substitution reactions could be employed to introduce groups such as nitro or additional halogens. The directing effects of the existing substituents would need to be carefully considered. For instance, the aminomethyl group (after protection) is an ortho-, para-director, while the nitrile and iodo groups are meta-directors. This interplay would influence the regioselectivity of substitution. youtube.com

Alternatively, nucleophilic aromatic substitution could be explored, particularly if an activating group is present on the ring. The synthesis of substituted benzonitriles can also be achieved through multi-component reactions, offering a route to more complex structures. rsc.org

Table 3: Hypothetical Analogues with Additional Functional Groups

Additional GroupPositionPotential Synthetic Method
Nitro (-NO2)2 or 6Electrophilic nitration
Hydroxyl (-OH)4Nucleophilic aromatic substitution on a fluorinated precursor
Methoxy (-OCH3)4Williamson ether synthesis on a hydroxylated precursor

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy to explore novel chemical space by replacing the core structure of a molecule while maintaining key pharmacophoric features. nih.gov For this compound, the benzonitrile core could be replaced with other aromatic or heteroaromatic rings that can act as bioisosteres. rsc.org For example, a pyridine (B92270) or pyrimidine (B1678525) ring could replace the benzene (B151609) ring, altering the compound's polarity and hydrogen bonding capacity.

Isosteric replacement of the nitrile group with other functionalities like an oxadiazole or a ketone could also be considered to modulate the electronic properties and metabolic stability. dtic.mil

Table 4: Hypothetical Scaffold-Hopped Analogues

Original ScaffoldReplacement ScaffoldRationale
BenzonitrilePyridine-2-carbonitrileIntroduce a nitrogen atom to alter basicity and solubility
BenzonitrileThiophene-2-carbonitrileIntroduce a different heteroaromatic ring system
Nitrile groupOxadiazoleIsosteric replacement to modify electronic properties

Generation of Compound Libraries for Chemical Screening (focus on chemical diversity, not biological activity)

The generation of a chemically diverse library of compounds based on the this compound scaffold is crucial for screening purposes. acs.org This can be achieved through combinatorial chemistry, where different building blocks are systematically combined. By varying the substituents at the aminomethyl group, the halogen position and type, and by introducing additional functional groups, a large number of distinct molecules can be synthesized.

The design of such a library would focus on maximizing the diversity of physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. This ensures a broad exploration of the chemical space around the parent compound.

Structure-Reactivity Relationship Studies of Modified Analogues (focus on chemical properties/reactivity)

Structure-reactivity relationship (SRR) studies aim to understand how modifications to the molecular structure affect its chemical reactivity. For the analogues of this compound, this would involve investigating how changes in the substituents influence the reactivity of the nitrile and amino groups, as well as the susceptibility of the aromatic ring to further reactions.

For example, the introduction of electron-donating groups on the ring would be expected to increase the nucleophilicity of the amino group, while electron-withdrawing groups would decrease it. chemrxiv.org Similarly, the reactivity of the nitrile group towards hydrolysis or reduction can be tuned by altering the electronic nature of the aromatic ring. nih.gov

Advanced Spectroscopic and Analytical Methodologies in the Characterization of 3 Aminomethyl 5 Iodobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution and the solid state. For 3-(Aminomethyl)-5-iodobenzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

High-Resolution 1D NMR (¹H, ¹³C)

High-resolution 1D NMR provides fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the aminomethyl group. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as multiplets, likely singlets or narrow triplets/doublets depending on the coupling constants. The chemical shifts would be influenced by the electron-withdrawing cyano and iodo groups and the electron-donating aminomethyl group. The two protons of the aminomethyl group (CH₂) would likely appear as a singlet, shifted downfield due to the adjacent nitrogen atom. The two protons of the amine (NH₂) would also present as a singlet, though its chemical shift can be variable and influenced by solvent and concentration.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Aromatic H7.5 - 8.5s, t, or d3H
Aminomethyl (CH₂)3.8 - 4.2s2H
Amine (NH₂)1.5 - 3.0 (variable)s (broad)2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. The six aromatic carbons would have chemical shifts determined by their substituents. The carbon bearing the iodine atom would be significantly shifted upfield due to the heavy atom effect. The carbon of the aminomethyl group would be found in the aliphatic region.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Nitrile (C≡N)115 - 120
Aromatic (C-I)90 - 100
Aromatic (C-CN)110 - 115
Aromatic (C-CH₂NH₂)140 - 150
Aromatic (CH)125 - 145
Aminomethyl (CH₂)40 - 50

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this molecule, it would primarily confirm the coupling between any adjacent aromatic protons, although given the substitution pattern, these couplings might be weak (meta-coupling).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. acs.org It would be instrumental in definitively assigning which proton signal corresponds to which carbon signal, for instance, linking the aminomethyl protons to their specific carbon atom and each aromatic proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. While less critical for a relatively rigid molecule like this for basic structural elucidation, it could provide information on the preferred conformation of the aminomethyl group relative to the aromatic ring.

Solid-State NMR Applications for Polymorph Analysis

In the pharmaceutical and materials science context, a compound can exist in different crystalline forms, or polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. nih.govchemicalbook.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. nih.gov

For this compound, if different crystalline forms were suspected, ¹³C ssNMR would be the technique of choice. Each polymorph would likely give a unique ¹³C ssNMR spectrum, with differences in chemical shifts and signal multiplicities for the carbon atoms, reflecting the different crystallographic environments. nih.gov This allows for the identification and quantification of different polymorphic forms in a bulk sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule with very high precision (typically to within 0.001 atomic mass units). rsc.org This high accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₈H₇IN₂), HRMS would confirm the presence of iodine by its characteristic isotopic pattern and provide an exact mass that matches the calculated value for the molecular ion, thus confirming its elemental composition. nih.gov

Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ (C₈H₈IN₂)⁺258.9778

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). aksci.com The fragmentation pattern provides a fingerprint of the molecule and allows for detailed structural elucidation. The fragmentation of the protonated molecular ion of this compound would likely proceed through characteristic losses of small neutral molecules and cleavage at the weaker bonds.

Key expected fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃) from the aminomethyl group.

Cleavage of the C-C bond between the aromatic ring and the aminomethyl group, leading to the loss of CH₂NH₂.

Loss of the iodine atom.

Loss of HCN from the nitrile group.

Analyzing these fragmentation pathways helps to piece together the structure of the molecule and confirm the identity of the compound. sigmaaldrich.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups within a molecule. mdpi.comamericanpharmaceuticalreview.com The spectra for this compound are predicted to exhibit characteristic bands corresponding to its aminomethyl, iodinated benzene ring, and nitrile moieties.

The primary amine (-NH₂) group gives rise to characteristic N-H stretching vibrations, typically appearing as a pair of bands in the 3500-3300 cm⁻¹ region in the IR spectrum. iu.edu.sa The -CH₂- (methylene) group will show C-H stretching vibrations just below 3000 cm⁻¹. The nitrile group (-C≡N) is expected to produce a strong, sharp absorption band in the 2240-2220 cm⁻¹ range, a region that is often clear of other interfering peaks. sphinxsai.comnih.gov

Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be characteristic of the 1,3,5-trisubstitution pattern. The C-I stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental bands observed in the IR and Raman spectra. researchgate.netnih.gov

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300Medium
Amine (-NH₂)N-H Bend (scissoring)1650 - 1580Medium to Strong
Alkyl (-CH₂-)C-H Stretch2950 - 2850Medium
AromaticC-H Stretch3100 - 3000Variable
AromaticC=C Ring Stretch1600 - 1450Medium to Strong
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Iodo-ArylC-I Stretch600 - 500Medium to Strong

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

The crystal structure of related substituted benzonitriles and aminopyridazines reveals common packing motifs. nih.goviucr.orggrowingscience.com It is anticipated that the crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The primary amine group is a hydrogen bond donor, capable of forming N-H···N interactions with the nitrile nitrogen of an adjacent molecule or other potential hydrogen bond acceptors. nih.gov The iodine atom can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a nitrile or amine group. iucr.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the stability of the crystal lattice. nih.gov These combined interactions dictate the formation of a stable, three-dimensional supramolecular architecture.

Table 2: Anticipated Crystallographic Data and Interaction Types

ParameterDescription
Crystal SystemExpected to be in a common system like Monoclinic or Orthorhombic. nih.govgrowingscience.com
Space GroupLikely a centrosymmetric space group (e.g., P2₁/c) for a racemic mixture. growingscience.com
Key Intermolecular InteractionsHydrogen Bonding (N-H···N), Halogen Bonding (C-I···N), π-π Stacking. nih.goviucr.orgnih.gov
Data ObtainedAtomic coordinates, bond lengths, bond angles, torsion angles, unit cell dimensions. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for identifying and quantifying any impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method is typically developed for this purpose. sielc.comsielc.com

The method involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, is then pumped through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are separated based on their relative hydrophobicity. The aminomethyl group imparts some polarity, while the iodobenzonitrile portion is more hydrophobic, resulting in a moderate retention time under typical reversed-phase conditions. Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks at a specific UV wavelength, typically around 254 nm where the aromatic ring absorbs strongly. researchgate.net

Table 3: Typical HPLC Method Parameters for Purity Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
ElutionGradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV-Vis at 254 nm researchgate.net
Column Temperature30 °C nih.gov

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is perfectly suited for the detection and identification of volatile or semi-volatile impurities and byproducts that may arise during synthesis. nih.gov Potential byproducts could include unreacted starting materials or side-products from incomplete reactions. researchgate.net

In GC-MS, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for the unambiguous identification of the byproduct by comparison to spectral libraries. nih.gov This is crucial for understanding reaction pathways and optimizing the synthesis process to minimize impurity formation.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Thermal Stability and Phase Transitions

Thermal analysis techniques provide critical information about the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. For this compound, a TGA scan would reveal its thermal stability by identifying the onset temperature of decomposition. A stable compound will show a flat TGA curve until it reaches a temperature where it begins to break down, resulting in a significant loss of mass. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.net The temperature and enthalpy of this transition are key indicators of purity; impurities typically cause a broadening of the peak and a depression of the melting point. Other phase transitions, such as polymorphic transformations, could also be detected as endothermic or exothermic events. researchgate.net

Table 4: Expected Thermal Analysis Data

TechniqueParameter MeasuredExpected Result for this compound
DSCMelting Point (Tₘ)A sharp endothermic peak indicating the melting transition. researchgate.net
DSCEnthalpy of Fusion (ΔHբ)The area under the melting peak, related to crystal lattice energy.
TGADecomposition Temperature (Tₔ)Onset of mass loss, indicating the limit of thermal stability. researchgate.net
TGAMass LossStepwise or single mass loss corresponding to decomposition fragments.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. rsc.org The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. libretexts.orglibretexts.org For this compound, with a molecular formula of C₈H₇IN₂, this comparison serves as a crucial check of its elemental composition and purity. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula.

Table 5: Theoretical Elemental Composition of this compound (C₈H₇IN₂)

ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.011896.08835.34%
Hydrogen (H)1.00877.0562.60%
Iodine (I)126.9041126.90446.67%
Nitrogen (N)14.007228.01410.30%
Total --271.062 100.00%

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl 5 Iodobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Aminomethyl)-5-iodobenzonitrile. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. aps.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p) for C, H, N and a basis set with effective core potential for iodine), can be utilized to optimize the molecular geometry and calculate various electronic properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundDipole Moment (Debye)Polarizability (ų)
Benzonitrile (B105546)4.1812.5
3-Aminobenzonitrile (B145674)3.5514.1
3-Iodobenzonitrile3.8016.2
This compound ~4.5-5.5~17-18

Note: Values for this compound are estimated based on the expected contributions of the functional groups.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. sioc-journal.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the aromatic ring, reflecting the electron-donating nature of the amino group. The LUMO is anticipated to be distributed over the benzonitrile moiety, particularly the cyano group, which is strongly electron-withdrawing. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap (ΔE) 7.3

Note: These are representative values and would be precisely determined through specific DFT calculations.

The distribution of these frontier orbitals provides valuable information for predicting the outcomes of chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. rsc.orgyoutube.com

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of this compound, the MEP map would likely show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the cyano group and the lone pair of the amino group. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group and potentially near the iodine atom due to its polarizability and the phenomenon of σ-hole bonding. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the compound's physical properties and its interactions with other molecules.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. chemguide.co.uk

Transition State Localization and Intrinsic Reaction Coordinate Analysis

For a proposed chemical reaction involving this compound, such as a nucleophilic substitution or a coupling reaction, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. wikipedia.org

Once a transition state geometry is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.comresearchgate.net The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. mdpi.com This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes. mdpi.com

Energy Profile Determination for Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. wikipedia.orgyoutube.com This profile provides crucial thermodynamic and kinetic information about the reaction. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic. wikipedia.org

For instance, in a hypothetical reaction involving the substitution of the iodine atom, computational modeling could compare the energy profiles of different possible mechanisms (e.g., SNAr, radical) to determine the most favorable pathway under specific conditions. These theoretical predictions can guide experimental efforts to optimize reaction conditions and improve yields.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govfu-berlin.de For this compound, MD simulations can elucidate the molecule's conformational landscape and its interactions with its environment.

Intermolecular Interactions: MD simulations are also instrumental in understanding how molecules of this compound interact with each other and with solvent molecules. nih.gov These simulations can predict the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the compound's bulk properties, such as its crystal structure and solubility. For instance, simulations could model the interaction of the aminomethyl group's hydrogen atoms with the nitrogen atom of the nitrile group on an adjacent molecule, or the interaction of the iodine atom with electron-rich regions of neighboring molecules.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties with a high degree of accuracy.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are valuable for assigning experimental spectra and for confirming the molecular structure. The calculated chemical shifts are sensitive to the electronic environment of each nucleus. For example, the iodine atom's electron-withdrawing nature and the magnetic anisotropy of the benzene (B151609) ring would significantly influence the chemical shifts of the aromatic protons and carbons.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational frequencies would be associated with the C≡N stretch of the nitrile group, the N-H stretches of the amino group, and various C-H and C-C vibrations of the aromatic ring. Comparing the calculated vibrational spectrum with experimental data can provide a detailed confirmation of the molecule's structure and bonding. researchgate.net

Illustrative Predicted Spectroscopic Data for a Related Benzonitrile Derivative

Since specific computational data for this compound is not available, the following table presents predicted vibrational frequencies for a related compound, 4-(aminomethyl)benzonitrile, to illustrate the type of information that can be obtained.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitrile (C≡N)Stretching~2230
Amino (N-H)Symmetric Stretching~3400
Amino (N-H)Asymmetric Stretching~3500
Aromatic (C-H)Stretching~3050-3100
Aromatic (C=C)Stretching~1600, ~1500

Note: This data is for a related compound and serves as an example. Actual values for this compound would be influenced by the presence of the iodine atom.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or biological properties. nih.govnih.govresearchgate.net For this compound, QSPR models could be developed to predict its reactivity in various chemical transformations.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key descriptors in QSPR studies. The presence of the electron-withdrawing nitrile and iodo groups, along with the electron-donating potential of the aminomethyl group, creates a complex electronic profile. QSPR models for a series of related benzonitrile derivatives could predict properties like the rate of a specific reaction or the equilibrium constant. For instance, a QSPR study could correlate the Hammett constants of substituents on the benzene ring with the reactivity of the nitrile or amino group. acs.org

Analysis of Non-Covalent Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions. Computational analysis can help in understanding and predicting these interactions.

The iodine atom in this compound can act as a halogen bond donor. A halogen bond is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) interacts with a Lewis base. nih.govnih.govrsc.org In the solid state, the iodine atom of one molecule can form a halogen bond with an electron-rich atom, such as the nitrogen of the nitrile group or the nitrogen of the amino group of a neighboring molecule. acs.orgmdpi.comacs.org Computational methods can be used to calculate the strength and directionality of these halogen bonds, which are crucial in determining the crystal packing. acs.org

Illustrative Halogen Bond Parameters for an Iodinated Aromatic Compound

Interaction TypeDistance (Å)Angle (°)Interaction Energy (kcal/mol)
C-I···N~2.8 - 3.2~160 - 180-3 to -5
C-I···O~2.9 - 3.3~160 - 180-2 to -4

Note: This data is representative of typical halogen bonds and is not specific to this compound.

The aminomethyl group is a classic hydrogen bond donor, with the two hydrogen atoms on the nitrogen being able to form hydrogen bonds with electronegative atoms on adjacent molecules. The nitrile nitrogen, in turn, can act as a hydrogen bond acceptor. cymitquimica.com In the crystal structure of this compound, it is expected that a network of intermolecular hydrogen bonds of the type N-H···N would be a dominant feature, linking molecules into chains, sheets, or a three-dimensional framework. Computational analysis can predict the geometry and energy of these hydrogen bonds, providing insight into the stability of the resulting crystal lattice.

Advanced Applications and Potential in Chemical Science and Technology Non Biological/non Clinical

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

The strategic placement of three distinct functional groups makes 3-(Aminomethyl)-5-iodobenzonitrile a highly valuable intermediate in multi-step organic synthesis. The aminomethyl group provides a basic and nucleophilic site, the iodine atom is an excellent leaving group for cross-coupling reactions, and the nitrile group can be transformed into various other functionalities.

Precursor for Agrochemical Research (focus on chemical synthesis, not biological targets)

While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant to the field. Halogenated aromatic nitriles are common precursors in the synthesis of complex molecules. For instance, 3-Iodobenzonitrile is a known starting reagent for producing other complex nitriles. The presence of the reactive iodine atom allows for the construction of carbon-carbon and carbon-heteroatom bonds through powerful synthetic methods like palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org The aminomethyl group can be used to introduce nitrogen-containing heterocycles, a common feature in many modern pesticides and herbicides. The nitrile group itself is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. The synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from precursors like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile highlights how aminonitrile structures serve as foundational blocks for complex heterocyclic systems relevant to specialty chemical development. ekb.eg

Building Block for Polymer and Material Science

In polymer and material science, monomers with multiple functional groups are essential for creating materials with tailored properties. numberanalytics.commsesupplies.com this compound serves as a trifunctional monomer that can be integrated into polymer backbones or used to functionalize existing polymers.

The key attributes of its functional groups include:

Aminomethyl Group: This primary amine can participate in polymerization reactions, such as polycondensation with carboxylic acids or epoxides, to form polyamides or polyepoxides. It also provides a site for grafting the molecule onto other polymer chains, modifying surface properties, or improving solubility. msesupplies.comsolubilityofthings.com

Iodo Group: The carbon-iodine bond is the most reactive among carbon-halogen bonds, making it ideal for post-polymerization modification. After the monomer is incorporated into a polymer, the iodo group can be subjected to reactions like Suzuki, Heck, or Sonogashira coupling to attach other functional moieties, effectively tuning the electronic or physical properties of the final material. nih.gov

Nitrile Group: The nitrile group enhances the thermal stability and polarity of a polymer. mdpi.com It can also be chemically transformed after polymerization to introduce other functionalities, such as amines or carboxylic acids.

This combination allows for the design of complex polymer architectures, including cross-linked networks and functional block copolymers, from a single, versatile building block. researchgate.netenscm.fr

Integration into Catalysis and Ligand Design

The development of novel ligands is a cornerstone of advancing transition-metal catalysis. The unique electronic and steric properties of a ligand dictate the reactivity and selectivity of the metal center it coordinates.

Development of New Ligands for Transition Metal Catalysis

This compound is an attractive scaffold for creating new ligands for transition metal catalysts. mdpi.com The aminomethyl group can act as a simple N-donor ligand or serve as a synthetic handle to build more complex ligand architectures, such as pincer ligands or bidentate systems. researchgate.netuobaghdad.edu.iqrsc.org For example, the amine can be reacted with other molecules to create multidentate ligands that can form stable chelate complexes with a variety of transition metals like palladium, rhodium, or copper. pvpcollegepatoda.orgresearchgate.net

The iodo- and cyano- groups play a crucial role in tuning the ligand's properties. The strong electron-withdrawing nature of both the iodine and nitrile groups can significantly influence the electronic environment of the metal center, which is critical for catalytic activity. Furthermore, the iodine atom provides a site for late-stage functionalization. nih.gov A ligand containing this molecule could be synthesized and coordinated to a metal; subsequently, the iodo group could be used in a cross-coupling reaction to further modify the ligand's structure, allowing for the fine-tuning of the catalyst's performance without re-synthesizing the entire complex. This modular approach is highly efficient in the discovery of new catalysts for reactions such as C-C and C-N bond formation. mdpi.comrsc.org

Applications in Advanced Materials

The unique electronic properties of this compound make it a candidate for use in advanced functional materials, particularly in the field of organic electronics.

Solid Additives in Polymer Solar Cells (PSCs)

One of the most promising applications for iodobenzonitrile derivatives is as solid additives in the active layer of polymer solar cells (PSCs). rsc.org The performance of PSCs is highly dependent on the nanoscale morphology of the active layer, which is a blend of a polymer donor and a small molecule or polymer acceptor. rsc.orgacs.org Solid additives are small molecules incorporated in small amounts into this layer to optimize its morphology and thereby enhance the power conversion efficiency (PCE) of the device. researchgate.netresearchgate.net

Research on the closely related isomer, 4-iodobenzonitrile (B145841) (IBZN), has demonstrated the effectiveness of this class of compounds. mdpi.comnih.gov Studies have shown that IBZN, a structurally simple molecule with a high dipole moment (3.33 Debye), acts as an effective solid additive. mdpi.comnih.govdntb.gov.ua Its introduction into the active layer of a PSC based on the PM6:L8-BO system led to a significant increase in performance. The power conversion efficiency (PCE) was boosted from 17.49% to 18.77%, and the fill factor (FF) increased to 79.54%. mdpi.comnih.govdntb.gov.ua This improvement is attributed to the strong interaction between IBZN and the acceptor molecule, which enhances molecular packing and crystallization, leading to a more favorable film morphology for charge separation and transport. mdpi.comdntb.gov.ua

Table 1: Performance of Polymer Solar Cells with Various Solid Additives. This table summarizes the Power Conversion Efficiency (PCE) and Fill Factor (FF) improvements seen in different PSC systems upon the inclusion of solid additives, including the related compound 4-iodobenzonitrile.

Based on these findings, this compound is a compelling candidate for a multifunctional solid additive. It retains the crucial iodo- and benzonitrile (B105546) groups responsible for the high dipole moment and favorable interactions observed with 4-iodobenzonitrile. Additionally, the aminomethyl group could introduce beneficial properties, such as altered solubility, which could further refine the crystallization process of the active layer blend. The amine's ability to form hydrogen bonds might also offer another level of control over the intermolecular interactions within the film, potentially leading to even more optimized device morphologies. solubilityofthings.com

Table of Mentioned Compounds

Components in Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a burgeoning field of research. While direct studies on this compound for these purposes are not prominent in the literature, its core structure, benzonitrile, is a component in some organic compounds studied for their electronic properties. The presence of an iodine atom and an aminomethyl group could potentially be leveraged to tune the photophysical characteristics of resulting materials. For instance, the heavy iodine atom can influence spin-orbit coupling, a phenomenon relevant in phosphorescent organic light-emitting diodes (OLEDs). The aminomethyl group could serve as a reactive handle for polymerization or for linking the chromophore to other molecular components.

Use in Analytical Reagent Development and Derivatization Agents

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected or separated. psu.edu Reagents that introduce a fluorophore or a chromophore are particularly valuable.

Although research has not specifically highlighted this compound for this purpose, a related isomer, 4-iodobenzonitrile, has been successfully employed as a fluorogenic derivatization reagent. nih.gov In a notable application, 4-iodobenzonitrile was used for the sensitive analysis of L-p-boronophenylalanine (BPA), a drug used in boron neutron capture therapy, in whole blood samples. nih.gov The derivatization occurs via a Suzuki coupling reaction, where the iodo-substituent reacts with the boronic acid moiety of the analyte to form a highly fluorescent cyanobiphenyl derivative, allowing for ultrasensitive detection by HPLC with fluorescence detection. nih.gov

Given this precedent, this compound could theoretically be explored for similar applications. The aminomethyl group offers a potential site for modification to further tune the reagent's properties, such as its solubility or reactivity. The core structure, featuring a reactive iodine atom, is key to its potential as a derivatization agent for analytes amenable to cross-coupling reactions.

Table 1: Potential Analytical Applications based on Related Compounds

Application Area Relevant Functional Group Potential Mechanism
Fluorogenic Tagging Iodo-benzonitrile Suzuki or other palladium-catalyzed cross-coupling reactions

Contribution to Fundamental Understanding of Organic Reactions

Iodinated aromatic compounds are pivotal in the study of organic reaction mechanisms, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it a reactive site for oxidative addition to metal centers, a key step in many catalytic cycles.

Hypervalent iodine(III) reagents are recognized for their utility in generating radicals. acs.orgnih.gov While this compound is an iodine(I) compound, its parent structure, iodobenzonitrile, participates in reactions that are of mechanistic interest. For example, the study of how substituents on the aromatic ring influence the rates and outcomes of coupling reactions provides fundamental insights into electronic and steric effects. The presence of both an electron-withdrawing nitrile group and an aminomethyl group (which can be protonated to become electron-withdrawing) on the same ring as the iodine atom in this compound would present an interesting case for mechanistic studies in catalysis.

Q & A

What are the established synthetic routes for preparing 3-(Aminomethyl)-5-iodobenzonitrile, and what key reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves halogen-directed functionalization. A common approach is nucleophilic substitution at the iodine position using reagents like sodium azide or potassium cyanide under mild conditions (40–60°C, polar aprotic solvents such as DMF) . The aminomethyl group can be introduced via reductive amination of a ketone precursor using NaBH₄ or LiAlH₄. Purity (>97%) is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) . Critical factors include stoichiometric control of iodination agents and inert atmosphere to prevent nitrile hydrolysis.

How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 4.25 ppm (s, 2H, -CH₂NH₂), δ 7.8–8.2 ppm (aromatic protons). 13C^{13}C NMR confirms nitrile (C≡N) at ~118 ppm .
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) .
  • X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 24.97 Å, b = 3.83 Å, c = 26.76 Å, β = 115.5° .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 273.0) confirms molecular weight .

What are the common challenges in optimizing nucleophilic substitution reactions involving the iodine substituent in this compound?

Methodological Answer:
Key challenges include:

  • Steric hindrance : Bulky substituents near iodine reduce reactivity; use smaller nucleophiles (e.g., NH₃ instead of amines) .
  • Solvent effects : Polar solvents (DMF, DMSO) enhance iodine’s leaving capacity but may destabilize intermediates. Mixed solvents (DMF/H₂O) improve yields .
  • Competing side reactions : Nitrile group stability requires pH control (pH 6–8) to prevent hydrolysis to carboxylic acids .

How should researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound across literature sources?

Methodological Answer:

  • Cross-validation : Use differential scanning calorimetry (DSC) to confirm melting points (reported range: 219–221°C vs. 210–215°C ).
  • Solubility testing : Compare in DMSO (high solubility) vs. water (<0.1 mg/mL) using HPLC-UV quantification .
  • Database reconciliation : Cross-check PubChem, ChemIDplus, and DTP/NCI entries for consensus data .

What strategies are effective for introducing functional groups at the aminomethyl position while preserving the nitrile and iodine moieties?

Methodological Answer:

  • Protection : Temporarily convert -NH₂ to -NHBoc using di-tert-butyl dicarbonate, enabling alkylation/acylation without nitrile interference .
  • Selective acylation : React with acetyl chloride in THF at 0°C to yield 3-(Acetylaminomethyl)-5-iodobenzonitrile, confirmed by 1H^1H NMR loss of -NH₂ peak .

In which biomedical research applications has this compound demonstrated potential as a molecular scaffold or ligand?

Methodological Answer:

  • Enzyme inhibition : Acts as a tyrosine kinase inhibitor scaffold; iodine enhances binding via halogen bonding .
  • Receptor studies : Used in radiolabeling (e.g., 125I^{125}I) for tracer synthesis in receptor-binding assays .

What analytical techniques are recommended for quantifying trace impurities in this compound batches synthesized via different routes?

Methodological Answer:

  • HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid in acetonitrile/water (70:30), detects impurities <0.1% .
  • GC-MS : For volatile byproducts (e.g., unreacted benzonitrile derivatives), using helium carrier gas and a DB-5MS column .

How do solvent polarity and reaction temperature influence the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

Methodological Answer:

  • Polar solvents (e.g., nitrobenzene) favor meta-substitution due to electron-withdrawing nitrile and iodine groups directing incoming electrophiles .
  • Low temperatures (0–10°C) reduce kinetic competition, enhancing selectivity for mono-substituted products .

What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • DFT calculations : Optimize geometries at B3LYP/6-31G(d) level to predict reaction pathways (e.g., iodine substitution barriers) .
  • Molecular docking : AutoDock Vina simulates binding affinities to biological targets (e.g., kinases), guided by halogen-bonding parameters .

How can researchers validate the proposed reaction mechanisms for this compound derivatization using kinetic isotope effects or intermediate trapping?

Methodological Answer:

  • Kinetic isotope effects : Substitute 1H^1H with 2H^2H in the aminomethyl group; observe rate changes via 1H^1H NMR kinetic studies .
  • Intermediate trapping : Use in-situ IR to detect nitrile-isocyanide intermediates during reduction steps .

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